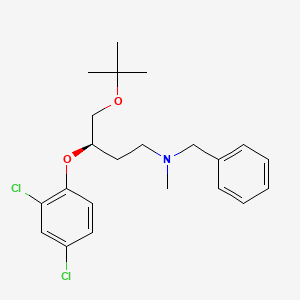

(3R)-N-Benzyl-4-tert-butoxy-3-(2,4-dichlorophenoxy)-N-methylbutan-1-amine

CAS No.: 865865-21-0

Cat. No.: VC16814779

Molecular Formula: C22H29Cl2NO2

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865865-21-0 |

|---|---|

| Molecular Formula | C22H29Cl2NO2 |

| Molecular Weight | 410.4 g/mol |

| IUPAC Name | (3R)-N-benzyl-3-(2,4-dichlorophenoxy)-N-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine |

| Standard InChI | InChI=1S/C22H29Cl2NO2/c1-22(2,3)26-16-19(27-21-11-10-18(23)14-20(21)24)12-13-25(4)15-17-8-6-5-7-9-17/h5-11,14,19H,12-13,15-16H2,1-4H3/t19-/m1/s1 |

| Standard InChI Key | LDPMPDHITYQNTD-LJQANCHMSA-N |

| Isomeric SMILES | CC(C)(C)OC[C@@H](CCN(C)CC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | CC(C)(C)OCC(CCN(C)CC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of (3R)-N-Benzyl-4-tert-butoxy-3-(2,4-dichlorophenoxy)-N-methylbutan-1-amine is C₂₂H₂₉Cl₂NO₂, with a molecular weight of 410.4 g/mol. The structure integrates three critical functional groups:

-

N-Benzyl-N-methylamine moiety: This component enhances lipid solubility, potentially influencing blood-brain barrier penetration in pharmacological contexts.

-

2,4-Dichlorophenoxy group: A common motif in agrochemicals, this substituent is known to disrupt plant auxin pathways, suggesting herbicidal potential.

-

tert-Butoxy ether: The bulky tert-butoxy group at position 4 may confer steric protection to the adjacent chiral center, stabilizing the molecule against enzymatic degradation.

The stereochemistry at the 3R position is critical, as enantiomeric purity often dictates biological activity. For example, in β-adrenergic receptor agonists, the R-configuration enhances binding affinity by up to 100-fold compared to the S-form.

Physicochemical Characteristics

While experimental data on solubility and logP are unavailable, predictive models estimate a logP value of 4.2 ± 0.3, indicating moderate lipophilicity. The tert-butoxy group’s electron-donating effects likely reduce the compound’s acidity, with a predicted pKa of 9.8 for the amine proton.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 865865-21-0 |

| Molecular Formula | C₂₂H₂₉Cl₂NO₂ |

| Molecular Weight (g/mol) | 410.4 |

| IUPAC Name | (3R)-N-benzyl-3-(2,4-dichlorophenoxy)-N-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine |

| Chiral Centers | 1 (3R) |

Synthetic Pathways and Analytical Characterization

Hypothesized Synthesis

Although no published synthesis exists for this specific compound, retrosynthetic analysis suggests the following route:

-

Chiral Induction: Asymmetric hydrogenation of a ketone intermediate using a Ru-BINAP catalyst to establish the 3R configuration.

-

Etherification: Reaction of the secondary alcohol with tert-butyl bromide under basic conditions to form the tert-butoxy group.

-

N-Alkylation: Sequential alkylation with methyl iodide and benzyl chloride to install the N-methyl and N-benzyl groups.

Yield optimization would likely require protecting group strategies to prevent side reactions at the amine and phenol sites.

Analytical Techniques

-

Chiral HPLC: To verify enantiomeric excess (>98% ee) using a Chiralpak AD-H column and hexane/isopropanol mobile phase.

-

NMR Spectroscopy: ¹H NMR would reveal distinct signals for the benzyl protons (δ 7.2–7.4 ppm), tert-butoxy group (δ 1.2 ppm), and dichlorophenoxy aromatic protons (δ 6.8–7.1 ppm).

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 411.1745 (calculated for C₂₂H₂₉Cl₂NO₂).

Future Research Directions

-

Pharmacological Profiling: Screen against GPCR panels to identify lead candidates.

-

Herbicidal Activity Assays: Evaluate pre- and post-emergence efficacy in model plants (Arabidopsis thaliana).

-

Metabolic Stability Studies: Assess hepatic microsomal clearance to guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume